molecular formula C13H15BrO3 B8089968 Methyl (S)-3-(6-bromochroman-2-yl)propanoate

Methyl (S)-3-(6-bromochroman-2-yl)propanoate

Cat. No.: B8089968
M. Wt: 299.16 g/mol
InChI Key: ZXYWUURQUYQCIZ-NSHDSACASA-N
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Description

Methyl (S)-3-(6-bromochroman-2-yl)propanoate is an intriguing organic compound with a myriad of potential applications in various scientific fields. Known for its unique structural characteristics, this compound plays a significant role in synthetic chemistry and has been the subject of numerous studies due to its versatile reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of Methyl (S)-3-(6-bromochroman-2-yl)propanoate typically involves a multi-step process starting with the preparation of the chroman ring system. The chroman nucleus can be synthesized via cyclization of a phenolic compound with a suitable aldehyde. Bromination of the chroman ring at the 6-position is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to avoid overbromination. The resulting brominated chroman is then esterified with methyl (S)-3-hydroxypropanoate using a suitable esterification agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalytic amount of an acid, like p-toluenesulfonic acid (PTSA).

Industrial Production Methods:

On an industrial scale, the synthesis follows a similar pathway but with optimizations for cost-effectiveness and scalability. This often involves the use of continuous flow reactors for better control over reaction conditions and yields. Industrial methods also emphasize the use of safer and more environmentally benign reagents wherever possible.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : The chroman moiety can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reduction: : Reduction of the ester functional group to alcohol can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution: : Nucleophilic substitution reactions can occur at the bromine site, where nucleophiles such as amines or thiols replace the bromine atom.

Common Reagents and Conditions:

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution Reagents: : Amines, thiols under mild basic conditions.

Major Products:

  • Oxidation: : Quinones or hydroxy derivatives.

  • Reduction: : Alcohol derivatives.

  • Substitution: : Substituted chroman derivatives with diverse functional groups.

Scientific Research Applications

Chemistry:

Methyl (S)-3-(6-bromochroman-2-yl)propanoate is extensively used in organic synthesis as an intermediate for more complex molecules. Its bromine substituent is a versatile functional handle for further modifications.

Biology:

The compound has been studied for its potential biological activities. Derivatives of this compound have shown promise in enzyme inhibition studies and as potential candidates for pharmaceutical development.

Medicine:

Research is ongoing into the medicinal properties of this compound, particularly its potential as an anti-inflammatory and anti-cancer agent due to its ability to modulate biological pathways.

Industry:

In the industrial sector, this compound is utilized as a starting material for the synthesis of agrochemicals and specialty materials due to its structural versatility.

Mechanism of Action

The mechanism by which Methyl (S)-3-(6-bromochroman-2-yl)propanoate exerts its effects largely depends on its interaction with molecular targets such as enzymes or receptors. The chroman ring system is known to interact with biological membranes and proteins, potentially altering their function. The bromine atom can participate in electrophilic interactions, facilitating binding to biological macromolecules.

Comparison with Similar Compounds

Similar compounds include other brominated chroman derivatives and methyl esters. Compared to these, Methyl (S)-3-(6-bromochroman-2-yl)propanoate stands out due to its specific stereochemistry and the unique position of the bromine atom, which affords it distinct reactivity and biological activity. Other compounds in this class include:

  • Methyl 3-(chroman-2-yl)propanoate

  • Methyl 3-(6-chlorochroman-2-yl)propanoate

  • Methyl 3-(4-methoxychroman-2-yl)propanoate

These compounds, while similar, exhibit different chemical behaviors and biological properties, highlighting the significance of subtle structural changes.

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Properties

IUPAC Name

methyl 3-[(2S)-6-bromo-3,4-dihydro-2H-chromen-2-yl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrO3/c1-16-13(15)7-5-11-4-2-9-8-10(14)3-6-12(9)17-11/h3,6,8,11H,2,4-5,7H2,1H3/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXYWUURQUYQCIZ-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1CCC2=C(O1)C=CC(=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CC[C@@H]1CCC2=C(O1)C=CC(=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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